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Compound of Interest

[(3,4-Dimethylphenyl)methyl]
Compound Name:

(propyl)amine
CAS No.: 39190-97-1
Cat. No.: B13255018
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Executive Summary & Molecular Identity

(3,4-Dimethylphenyl)methylamine (CAS: 102-48-7), also known as 3,4-dimethylbenzylamine, is
a critical building block in the synthesis of pharmaceutical agents, particularly in the
development of G-protein coupled receptor (GPCR) ligands and antimicrobial agents. Its
structural integrity is defined by the 3,4-disubstituted xylene core and the reactive primary
benzylic amine.

This guide provides a definitive spectroscopic atlas for this molecule, distinguishing it from its
structural isomers (e.g., 2,4-dimethyl or 2,6-dimethyl analogs) through rigorous MS, IR, and
NMR analysis.

Physicochemical Profile
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Property Specification
IUPAC Name (3,4-Dimethylphenyl)methanamine
Common Synonyms 3,4-Dimethylbenzylamine; 3,4-Xylylamine
CAS Number 102-48-7
C
Molecular Formula H
N
Molecular Weight 135.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~218 °C (Predicted)

Soluble in EtOH, CHCI
Solubility , DMSO; sparingly soluble in H

O

Mass Spectrometry (MS) Profiling

Methodology: Electron lonization (El), 70 eV.

The mass spectrum of (3,4-Dimethylphenyl)methylamine is characterized by a stable molecular
ion and a fragmentation pattern dominated by benzylic cleavage. Understanding these
pathways is essential for identifying this moiety in complex metabolic mixtures.

Fragmentation Logic
e Molecular lon (M

): Observed at m/z 135. The aromatic ring stabilizes the radical cation, resulting in a distinct,
though not necessarily base, peak.

o Base Peak (m/z 134): The loss of a hydrogen atom ([M-H]
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) is favored to form a resonance-stabilized iminium ion.
e Tropylium Formation (m/z 105/119): Loss of the amine group (as NH
or NH
) typically yields a methyl-substituted tropylium ion.
» Alpha-Cleavage (m/z 30): A characteristic amine fragment (CH
=NH

) may appear, though often with lower intensity in benzylic systems compared to aliphatic
amines.

Fragmentation Pathway Diagram

/
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Figure 1: Proposed EI-MS fragmentation pathway for (3,4-Dimethylphenyl)methylamine.
Infrared (IR) Spectroscopy
Methodology: FTIR (Liquid Film / ATR).

The IR spectrum serves as a rapid "fingerprint” identification tool. The primary amine doublet
and the specific substitution pattern of the aromatic ring are the diagnostic features.
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Frequency (cm

Functional Group

Vibrational Mode

Diagnostic Note

)
Primary Amine (-NH Typically appears as a
3350 - 3280 N-H Stretch weak doublet or
) broadened band.
Weak intensity,
3050 - 3000 Aromatic Ring C-H Stretch characteristic of sp
C-H.
Strong intensity due to
two -CH
Alkyl
2960 - 2850 C-H Stretch
(Methyl/Methylene) groups and one -CH
) ) ] Diagnostic doublet for
1600, 1500 Benzene Ring C=C Ring Breathing )
aromatic systems.
Medium intensity;
1250 - 1020 C-N Bond C-N Stretch confirms amine
attachment.
Critical for
1,2,4-Trisubstituted C-H Out-of-Plane distinguishing 3,4-
820 - 800

Benzene

Bending

substitution from 2,4-

or 2,6-isomers.

Nuclear Magnetic Resonance (NMR)

Characterization

Methodology: 300/400 MHz, Solvent: CDCI

, Internal Standard: TMS (

0.00).
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NMR provides the most definitive structural proof. The 3,4-dimethyl substitution pattern creates
a specific ABX-like aromatic region (or simplified multiplets depending on field strength).

H NMR Data (Proton)

Shift (

s . . Mechanistic
Multiplicity Integration Assignment R
nsi
ppm) g

Overlapping
aromatic signals.
The proton at C2
_ Ar-H (C2, C5, _ .
7.05-7.15 Multiplet (m) 3H co) is often slightly
deshielded due
to inductive

effects.

Characteristic
benzylic shift.
Ar-CH Sharp singlet
3.78 Singlet (s) 2H NH confirms no
adjacent protons
on the ring

carbon.

Two methyl
groups. May
appear as two
224 -2.26 Singlet(s) 6H Ar-CH C?Osely spaced
singlets or one
overlapping
signal depending

on resolution.

Exchangeable.
Chemical shift
Broad Singlet (br varies with
1.50 getor o, -NH _
S) concentration
and water

content.
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C NMR Data (Carbon)
Shift (
Carbon Type Assignment
ppm)
C1 (Ipso to CH
140.5 Quaternary NH
)
136.8, 135.2 Quaternary C3, C4 (Ipso to Methyls)
129.9, 1285, 124.8 Methine (CH) C2, C5, C6 (Aromatic CH)
Methylene (CH Ar-CH
46.3
-NH
)
Methyl (CH
19.5,19.1 Ar-CH

)

> Note: Chemical shifts are referenced to CDCI

triplet at 77.16 ppm. Small variations (

0.1 ppm) may occur due to concentration effects.

Experimental Protocols
Protocol: Analytical Sample Preparation

To ensure reproducibility in spectral data, follow this standardized preparation protocol.
e NMR Sample:
o Dissolve 10-15 mg of the amine in 0.6 mL of CDCI

(containing 0.03% TMS).
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o Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., metal catalyst
residues) by filtering through a 0.2

m PTFE syringe filter if necessary.

o Self-Validation: Check the TMS peak width at half-height; it should be <0.5 Hz for a well-
shimmed magnet.

e IR Sample:
o Place 1 drop of neat liquid on the ATR diamond crystal.
o Acquire 16 scans at 4 cm

resolution.

o Cleaning: Clean crystal with isopropanol immediately after use to prevent amine salt
formation with atmospheric CO

Synthesis Workflow (Reference Standard Preparation)

If a commercial standard is unavailable, the reduction of 3,4-dimethylbenzonitrile is the
preferred route for generating high-purity material for spectral referencing.
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Figure 2: Synthesis workflow for generating analytical reference material.

References

+ National Institute of Standards and Technology (NIST).Mass Spectrum of
Benzenemethanamine, 3,4-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

¢ PubChem.Compound Summary: (3,4-Dimethylphenyl)methanamine. National Library of
Medicine. [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. PubChemLite - 3,4-dimethylbenzylamine (CO9H13N) [pubchemlite.lcsb.uni.lu]

¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: (3,4-
Dimethylphenyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13255018/docs#comprehensive-spectroscopic-
profile-3-4-dimethylphenyl-methylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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